1,10-Dihydro nootkatone

Beschreibung

Arthropod Pest Management Research

Studies focusing on 1,10-dihydronootkatone have revealed its significant effects on several arthropod species, highlighting its potential as a pest control agent.

1,10-Dihydronootkatone has demonstrated repellent properties against various insects, making it a compound of interest for the development of new pest management strategies.

Research has shown that 1,10-dihydronootkatone is an effective repellent against the Formosan subterranean termite, Coptotermes formosanus. google.comresearchgate.net In laboratory assays, this compound, along with its related derivative tetrahydronootkatone, exhibited greater repellency than the parent compound, nootkatone (B190431). researchgate.netnih.gov

Choice tests revealed that 1,10-dihydronootkatone was the most potent repellent among eight valencenoid derivatives evaluated against C. formosanus. researchgate.net The threshold concentration for significant repellency for 1,10-dihydronootkatone was found to be 12.5 µg/ml, which was considerably lower than that of nootkatone. google.comnih.gov Specifically, the threshold concentration for significant repellency with nootkatone was 50 ppm, while for 1,10-dihydronootkatone and tetrahydronootkatone, it was 12.5 ppm. researchgate.netnih.gov This indicates that 1,10-dihydronootkatone is a more efficient repellent against these destructive pests. researchgate.netnih.gov

Table 1: Termite Repellency of Nootkatone and its Derivatives

| Compound | Threshold for Significant Repellency (ppm) |

|---|---|

| Nootkatone | 50 |

| 1,10-Dihydronootkatone | 12.5 |

| Tetrahydronootkatone | 12.5 |

Data sourced from repellency assays against Coptotermes formosanus. researchgate.netnih.gov

The potential of 1,10-dihydronootkatone as a mosquito repellent has also been investigated. google.com While much of the research has focused on the parent compound, nootkatone, and its other derivatives like tetrahydronootkatone, the structural similarity suggests potential efficacy for 1,10-dihydronootkatone as well. acs.org For instance, tetrahydronootkatone has been shown to repel mosquitoes at a concentration of 5%. google.com Further research is needed to fully characterize the specific repellency of 1,10-dihydronootkatone against various mosquito species.

Derivatives of nootkatone, including 1,10-dihydronootkatone, have been identified as having potential repellent activity against ticks. google.comacs.org While specific studies focusing solely on 1,10-dihydronootkatone's effect on ticks are limited, the known efficacy of nootkatone against species like Ixodes scapularis and Amblyomma americanum suggests that its derivatives could also be effective. researchgate.netnih.govnih.gov The development of novel tick repellents is an area of active research due to the increasing incidence of tick-borne diseases. globalresearchonline.netgoogle.com

The application of 1,10-dihydronootkatone as a repellent extends to other common pests like ants and cockroaches. google.comacs.org Patents have been filed for the use of 1,10-dihydronootkatone and tetrahydronootkatone as repellents against these insects. iosrjournals.orgacademicjournals.orgpageplace.de While detailed efficacy data for 1,10-dihydronootkatone specifically is not as extensively published as for nootkatone, the existing literature and patents indicate its recognized potential in this area. google.com

In addition to its repellent properties, 1,10-dihydronootkatone has been investigated for its insecticidal activity. acs.org Studies on the Formosan subterranean termite, Coptotermes formosanus, have shown that this compound can reduce termite survival. researchgate.netnih.gov

In sand barrier assays, a concentration of 100 ppm of 1,10-dihydronootkatone, along with nootkatone and tetrahydronootkatone, significantly decreased termite survival, as well as their tunneling and food consumption behaviors after a 12-day exposure period. researchgate.netnih.gov Furthermore, the acute toxicity of nootkatones on termites was observed to increase with the saturation of the molecule, with 1,10-dihydronootkatone and tetrahydronootkatone showing increased toxicity in some instances compared to nootkatone. researchgate.netnih.gov

Structure

3D Structure

Eigenschaften

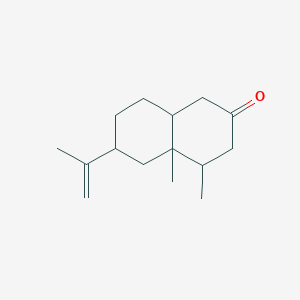

IUPAC Name |

4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMALGKNZYKRHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Derivatization Research Methodologies

Chemical Synthesis Approaches to 1,10-Dihydronootkatone

The primary route to obtaining 1,10-dihydronootkatone is through the chemical modification of nootkatone (B190431), a naturally occurring sesquiterpene ketone.

Biphasic Reaction Systems in SynthesisBiphasic reaction systems are of significant interest in the synthesis of terpenes and their derivatives, including the precursors to 1,10-dihydronootkatone. These systems typically involve two immiscible liquid phases, such as an aqueous phase containing a catalyst and an organic phase containing the substrate. This approach is particularly advantageous for reactions involving non-water-soluble compounds like terpenes.rsc.orgnih.gov

The use of a biphasic system can improve catalysis by overcoming mass-transfer limitations and can simplify product separation and catalyst recycling. nih.gov For instance, in the biocatalytic production of nootkatone, partitioning bioreactors using an organic phase (like orange essential oil) and an aqueous phase have been employed to overcome product inhibition and enhance yield. nih.govresearchgate.net While not documented specifically for the final hydrogenation step to 1,10-dihydronootkatone, the principles of biphasic catalysis are applied to related terpene transformations, such as hydroaminomethylation and hydrogenation of other ketones, suggesting its potential utility in optimizing the synthesis of nootkatone derivatives. mdpi.comrsc.org Researchers have established biphasic continuous flow methods for general terpene biocatalysis, identifying pentane (B18724) as a suitable organic solvent that minimizes enzyme inactivation. rsc.org

Exploration of Novel Synthetic PathwaysNovel synthetic pathways have been developed to make the production of nootkatone and its derivatives more efficient and economical. A patented method outlines a multi-step, stereoselective synthesis that starts from the inexpensive GRAS (Generally Recognized As Safe) compound (-)-β-Pinene.google.comThe pathway, improved through the strategic use of ozonolysis, represents a significant advancement over previous, less efficient chemical syntheses.google.com

The table below outlines the key steps in an exemplary novel synthesis of nootkatone, the direct precursor to 1,10-dihydronootkatone.

| Step | Reactant | Key Reagents/Process | Product | Significance |

|---|---|---|---|---|

| 1 | (-)-β-Pinene | Ozonolysis (O₃, then Zn/H₂O) | Nopinone | High-yield conversion from an inexpensive starting material without need for purification. google.com |

| 2 | Nopinone | Cross-condensation with acetaldehyde | trans-3-ethylidenenopinone | Creates a key intermediate for subsequent additions. nih.gov |

| 3 | trans-3-ethylidenenopinone | Conjugate addition (e.g., methallyltrimethylsilane) | Adduct with desired stereochemistry | Establishes the correct stereocenters for the final product. nih.gov |

| 4 | Intermediate Adduct | Methylation followed by Ozonolysis | Diketone intermediate | Ozonolysis provides an efficient conversion without requiring purification. google.com |

| 5 | Diketone intermediate | Intramolecular aldol (B89426) reaction and dehydration | (+)-Nootkatone | Final cyclization to form the precursor for 1,10-dihydronootkatone. google.com |

Biotechnological and Enzymatic Production Routes for 1,10-Dihydronootkatone

Current research into biotechnological and enzymatic production does not focus on the direct synthesis of 1,10-dihydronootkatone. Instead, it targets the efficient and sustainable production of its immediate precursor, (+)-nootkatone, from valencene (B1682129). The resulting nootkatone can then be chemically hydrogenated to yield 1,10-dihydronootkatone.

Enzyme-Catalyzed Conversions from Valencene and NootkatolThe biocatalytic synthesis of (+)-nootkatone from (+)-valencene is a well-studied, two-step enzymatic cascade.globalresearchonline.netresearchgate.net

Step 1: Valencene to Nootkatol (B1220673): The first step is the selective allylic hydroxylation of the sesquiterpene (+)-valencene. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450), which introduces a hydroxyl group to form the intermediate alcohol, nootkatol. researchgate.net P450 variants, such as P450 BM3, have been engineered and utilized for this conversion. rsc.orgnih.gov

Step 2: Nootkatol to Nootkatone: In the second step, nootkatol is oxidized to (+)-nootkatone. This conversion is carried out by an alcohol dehydrogenase (ADH). researchgate.net

This enzymatic route is considered a "green" alternative to chemical synthesis, and significant research has been dedicated to optimizing it. nih.gov Strategies include using whole-cell systems (fungi, bacteria, microalgae), expressing the required enzymes in microbial hosts like E. coli or Yarrowia lipolytica, and creating fusion enzymes that combine the P450 and ADH into a single protein to improve efficiency. nih.govnih.gov

The table below summarizes findings from various biocatalytic systems for producing nootkatone.

| Biocatalyst/System | Precursor | Key Enzymes | Product Concentration/Yield | Reference |

|---|---|---|---|---|

| Fusion Enzyme (P450 BM3 + ADH) | (+)-Valencene | Cytochrome P450, Alcohol Dehydrogenase | Up to 1080 mg/L | nih.gov |

| One-pot two-enzyme system | (+)-Valencene | P450 monooxygenase, Alcohol Dehydrogenase | Up to 360 mg/L | researchgate.net |

| Yarrowia lipolytica 2.2ab (whole-cell) | (+)-Valencene | Endogenous enzymes | 852.3 mg/L (in a partitioning bioreactor) | nih.gov |

| Botryosphaeria dothidea (fungus) | (+)-Valencene | Endogenous enzymes | Yield of 42–84% | nih.govjst.go.jp |

| Chlorella species (microalgae) | (+)-Valencene | Endogenous enzymes | High yield reported | jst.go.jp |

| Recombinant E. coli expressing CYP109B1 | (+)-Valencene | Cytochrome P450 (CYP109B1) | Not specified | jst.go.jp |

Microbial Biotransformation Systems (e.g., Yeast, Fungi)

There is currently no published research detailing the use of microbial systems, such as yeast or fungi, for the specific biotransformation of nootkatone into 1,10-Dihydronootkatone. The focus of microbial research in this area has been on the oxidation of (+)-valencene to produce (+)-nootkatone using various microorganisms, including fungi like Mucor species and yeasts such as Pichia pastoris and Saccharomyces cerevisiae. nih.govnih.govnih.gov

Genetic Engineering and Metabolic Pathway Engineering for Enhanced Biosynthesis

Efforts in genetic and metabolic engineering have been directed toward optimizing the synthesis of (+)-nootkatone from simple carbon sources. nih.govrpi.edu This includes engineering the mevalonate (B85504) (MVA) pathway in yeast and expressing key enzymes like (+)-valencene synthase and cytochrome P450 monooxygenases to increase yields of nootkatone. nih.gov However, these advanced techniques have not been applied to the subsequent conversion of nootkatone to 1,10-Dihydronootkatone.

Optimization of Biocatalytic Conditions for Production

The optimization of biocatalytic conditions, such as culture medium, temperature, and precursor feeding strategies, has been a key area of study for enhancing the production of (+)-nootkatone in whole-cell systems. nih.gov As there are no established biocatalytic routes for 1,10-Dihydronootkatone production, no corresponding optimization studies are available.

Structural Modifications and Analog Development for Research

The primary route to obtaining 1,10-Dihydronootkatone for research purposes is through the targeted chemical modification of its parent compound, nootkatone.

Synthesis of Novel 1,10-Dihydronootkatone Derivatives

The synthesis of 1,10-Dihydronootkatone is itself an example of creating a nootkatone derivative. It is one of several hydrogenated derivatives, including tetrahydronootkatone, that have been synthesized to investigate structure-activity relationships. google.comacs.org The process involves the selective reduction of the double bond at the C1 and C10 positions of the nootkatone molecule. google.com Patents describe reaction sequences that can be used to convert nootkatone into various derivatives, including 1,10-dihydronootkatone and tetrahydronootkatone. google.com

Methodologies for Targeted Structural Alterations

The principal methodology for the targeted structural alteration of nootkatone to yield 1,10-Dihydronootkatone is catalytic hydrogenation. This chemical process selectively reduces the endocyclic α,β-unsaturated double bond of the ketone without affecting other functional groups when controlled conditions are used.

A described method involves the reduction of nootkatone using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol. This standard procedure for catalytic hydrogenation is effective for this specific transformation. google.comresearchgate.net

| Starting Material | Target Compound | Methodology | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Nootkatone | 1,10-Dihydronootkatone | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | google.com |

Characterization of Synthetic and Biosynthetic Products

As 1,10-Dihydronootkatone is produced synthetically, characterization relies on standard analytical techniques to confirm its structure and purity. There are no biosynthetic versions of this specific compound reported for comparison.

The identity of synthesized 1,10-Dihydronootkatone is confirmed through spectroscopic analysis. Patent literature mentions the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and elemental analysis to verify the structure of nootkatone derivatives, which would be standard practice for characterizing the 1,10-dihydro- derivative as well. google.com Physical properties such as specific gravity and refractive index are also used for characterization. thegoodscentscompany.com For instance, the specific gravity is reported to be in the range of 0.975 to 0.988 at 20°C, and the refractive index is between 1.502 and 1.508 at 20°C. thegoodscentscompany.com

Biological Activity and Efficacy Studies in Non Human Models

Arthropod Pest Management Research

Insecticidal Activity Research

Toxicity Assessments against Termites

Studies have investigated the toxicity and behavioral effects of 1,10-Dihydronootkatone on the Formosan subterranean termite, Coptotermes formosanus. nih.govlsu.edu In topical application assays, the acute toxicity of nootkatone (B190431) and its derivatives, including 1,10-Dihydronootkatone, was observed to increase with the saturation of the molecule, although this difference was only statistically significant for one of the two termite colonies tested. nih.govlsu.eduresearchgate.net

In sand barrier assays, a concentration of 100 ppm of 1,10-Dihydronootkatone significantly reduced termite survival, their ability to build tunnels, and their food consumption over a 12-day exposure period. nih.govlsu.edu Furthermore, termites pre-exposed to sand treated with 100 ppm of nootkatone and its derivatives continued to show abnormal feeding and digging behaviors even after being moved to an untreated environment for 15 days. nih.govlsu.edu This resulted in significant reductions in survivorship, tunneling, and feeding activities. nih.gov

**Interactive Data Table: Toxicity of 1,10-Dihydronootkatone against *Coptotermes formosanus***

| Assay Type | Concentration | Observed Effects | Reference |

|---|---|---|---|

| Topical Application | Not Specified | Increased acute toxicity with molecular saturation | researchgate.net, nih.gov, lsu.edu |

| Sand Barrier | 100 ppm | Reduced survival, tunneling, and food consumption | nih.gov, lsu.edu |

| Repellency Assay | 12.5 ppm | Significant repellency observed | nih.gov, lsu.edu |

Larvicidal and Adulticidal Effects on Insects

While specific studies focusing solely on the larvicidal and adulticidal effects of 1,10-Dihydronootkatone are not extensively detailed in the provided search results, the compound has been patented for its repellent properties against a range of insects, including mosquitoes, cockroaches, and ants. academicjournals.orgiosrjournals.orgccsenet.org This suggests a potential for lethal effects, as repellency is often a sublethal manifestation of toxicity. Essential oils containing related compounds have demonstrated larvicidal effects and the ability to delay development and suppress the emergence of adults of medically and veterinarily important insects. iosrjournals.org

Antifeedant Activity Investigations

Research has shown that 1,10-Dihydronootkatone and its related compounds act as feeding deterrents against the Formosan subterranean termite. researchgate.net In sand barrier assays, a concentration of 100 ppm of the compound significantly reduced food consumption by the termites. nih.govlsu.edu Even after being removed from the treated sand, termites that had been pre-exposed to the compound showed significantly reduced feeding activity. nih.gov This indicates a lasting antifeedant effect.

Comparative Efficacy Analyses with Related Sesquiterpenoids and Biopesticides

Comparative studies have revealed that 1,10-Dihydronootkatone and another derivative, tetrahydronootkatone, are more effective in terms of repellency and acute toxicity against the Formosan subterranean termite than their parent compound, nootkatone. researchgate.netacs.org The threshold concentration for significant repellency for 1,10-Dihydronootkatone was found to be 12.5 ppm, which is four times lower than the 50 ppm required for nootkatone. nih.govlsu.edu This indicates a higher potency for the dihydrogenated derivative. globalresearchonline.net In fact, tetrahydronootkatone and 1,10-dihydronootkatone were shown to effectively repel termites at concentrations that were 50 and 8 times lower, respectively, than the effective concentration of nootkatone. google.com

**Interactive Data Table: Comparative Repellency of Nootkatone Derivatives against *Coptotermes formosanus***

| Compound | Threshold Concentration for Repellency | Reference |

|---|---|---|

| Nootkatone | 50 ppm | nih.gov, lsu.edu |

| 1,10-Dihydronootkatone | 12.5 ppm | nih.gov, lsu.edu |

| Tetrahydronootkatone | 12.5 ppm | nih.gov, lsu.edu |

Antimicrobial Activity Research

Investigations into the antimicrobial properties of 1,10-Dihydronootkatone have also been conducted, revealing potential against certain bacteria and fungi.

Antibacterial Potentials

While direct studies on the antibacterial potential of 1,10-Dihydronootkatone are limited in the provided results, research on related compounds from vetiver oil, from which nootkatone and its derivatives are sourced, shows promise. jbino.com Vetiver oil has demonstrated allelopathic effects on some bacteria, particularly those from the Enterobacteriaceae family. mdpi.com Extracts from vetiver have shown both antibacterial and antioxidant properties. mdpi.com Nootkatone itself has shown efficacy against Gram-positive bacteria, suggesting it could be a candidate for developing new antibacterial agents. globalresearchonline.net

Antifungal Potentials

Similar to its antibacterial properties, the specific antifungal potential of 1,10-Dihydronootkatone is not extensively detailed. However, vetiver oil, the source of these compounds, possesses fungicidal properties. researchgate.netjbino.com This suggests that its components, including 1,10-Dihydronootkatone, may contribute to this antifungal activity.

Other Observed Biological Activities in Experimental Models

Currently, there is a lack of specific scientific studies detailing the phytotoxic effects of 1,10-dihydronootkatone on plant growth. While its parent compound, nootkatone, has been investigated for phytotoxicity on various plants such as cabbage (Brassica oleracea) and oats (Avena sativa), similar dedicated research on 1,10-dihydronootkatone is not available in the reviewed literature. oup.comoup.com

The compound 1,10-dihydronootkatone has been identified as a potent agent against the Formosan subterranean termite, Coptotermes formosanus. lsu.edunih.gov Its efficacy is understood to be linked to the disruption of the termite's essential symbiotic relationship with its gut protozoa. These protozoans are critical for the digestion of cellulose, and their removal leads to termite mortality. bioone.org

Research on the parent compound, nootkatone, has demonstrated that it acts as a feeding deterrent and repellent, leading to a decrease in the number of symbiotic protozoa in the termite gut. researchgate.netgoogle.comgoogle.com Studies on nootkatone and its derivatives, including 1,10-dihydronootkatone, show they are toxic and repellent to C. formosanus. lsu.eduresearchgate.net In sand barrier assays, a concentration of 100 ppm of 1,10-dihydronootkatone significantly reduced termite survival and food consumption after a 12-day exposure. lsu.edunih.gov Furthermore, the repellent properties of 1,10-dihydronootkatone are more potent than those of nootkatone, with a threshold for significant repellency at 12.5 ppm compared to 50 ppm for nootkatone. lsu.edunih.gov

While the toxicity of 1,10-dihydronootkatone to termites is well-documented and linked to the broader effects of nootkatones on gut fauna, specific quantitative studies detailing the direct impact and reduction percentages of protozoan species in termites exposed solely to 1,10-dihydronootkatone are not specified in the available literature. The general mechanism of action for related compounds suggests that termite mortality is correlated with the elimination of these vital gut symbionts. iucngisd.org

Structure Activity Relationship Sar Studies

Influence of Degree of Saturation on Biological Efficacy

The degree of unsaturation within the nootkatone (B190431) scaffold is a critical determinant of its biological activity. globalresearchonline.net Research comparing nootkatone, 1,10-dihydronootkatone, and the fully saturated tetrahydronootkatone reveals a distinct trend in their effects on various arthropods. lsu.eduacs.org

In studies against the Formosan subterranean termite (Coptotermes formosanus), a surprising trend was observed where increasing saturation led to increased acute toxicity. lsu.eduoup.com The reduction of the C1-C10 double bond in nootkatone to form 1,10-dihydronootkatone resulted in a toxicity increase of at least 10%. lsu.edu Further saturation of the isopropenyl group to create tetrahydronootkatone led to an additional 20% increase in toxicity against one of the termite colonies tested. lsu.edu

However, for repellency, the opposite relationship can be true. Against termites, both 1,10-dihydronootkatone and tetrahydronootkatone were significantly more repellent than nootkatone. nih.gov The threshold for significant repellency for 1,10-dihydronootkatone and tetrahydronootkatone was 12.5 ppm, four times lower than the 50 ppm required for nootkatone. lsu.eduoup.comnih.gov This suggests that while the conjugated double bond system in nootkatone may be important for certain insecticidal mechanisms, its removal can enhance repellency. nih.gov Specifically, the reduction of the C1-C10 double bond was found to produce compounds more repellent than the parent nootkatone. nih.gov

Table 1: Effect of Saturation on Repellency Against C. formosanus

| Compound | Repellency Threshold (ppm) | Relative Potency vs. Nootkatone |

|---|---|---|

| Nootkatone | 50 | 1x |

| 1,10-Dihydronootkatone | 12.5 | 4x |

| Tetrahydronootkatone | 12.5 | 4x |

Data sourced from studies on Formosan subterranean termites. lsu.eduoup.comnih.gov

Impact of Double Bond Positions (e.g., 1,10- vs. 11,12-) on Activity

The specific location of double bonds within the nootkatone skeleton plays a pivotal role in defining its bioactivity. The parent compound, nootkatone, possesses two key sites of unsaturation: an endocyclic double bond at the C1-C10 position and an exocyclic double bond at the C11-C12 position of the isopropenyl group. globalresearchonline.netmdpi.com

The activity of 1,10-dihydronootkatone, which retains the C11-C12 double bond but lacks the C1-C10 unsaturation, highlights the importance of this structural feature. lsu.edu SAR studies indicate that the C11-C12 double bond enhances antitick efficiency. csic.es However, other research suggests the isopropenyl group (with the C11-C12 double bond) may not be essential for binding in repellent activity against termites, as there was no significant difference in repellency among nootkatone, isonootkatone (with a C7-C11 double bond), and 11,12-dihydronootkatone. nih.gov This contrasts with the clear enhancement of repellency observed when the C1-C10 double bond is saturated, as seen in 1,10-dihydronootkatone. nih.govusda.gov The hydrogenation of the C1-C10 double bond enhances repellent activity against termites, dropping the threshold concentration required for a response. usda.gov

Role of Specific Functional Groups on Bioactivity

The bioactivity of nootkatone and its derivatives is highly dependent on specific functional groups, particularly the ketone at the C2 position. nih.govmdpi.com This carbonyl group is considered essential for the repellent and insecticidal properties of the molecule. nih.govcsic.es

Comparative SAR Analysis with Nootkatone and Tetrahydronootkatone

A comparative analysis of nootkatone, 1,10-dihydronootkatone, and tetrahydronootkatone provides a clear picture of the structural requirements for bioactivity. lsu.eduacs.org These three compounds represent a gradient of saturation, allowing for a direct assessment of the role of the double bonds. globalresearchonline.net

Against termites, the relationship between saturation and activity is complex. While toxicity increases with saturation (Tetrahydronootkatone > 1,10-Dihydronootkatone > Nootkatone), repellency is significantly enhanced by it (Tetrahydronootkatone ≈ 1,10-Dihydronootkatone > Nootkatone). lsu.eduoup.com For example, in sand barrier assays, a 100 ppm concentration of any of the three compounds was sufficient to significantly reduce termite survival and activity. lsu.eduoup.com This indicates that even with structural modifications, the core scaffold retains a high degree of efficacy.

Against other arthropods like ticks and mosquitoes, nootkatone is generally the most potent, suggesting that its conjugated enone system and exocyclic double bond are optimal for interacting with target receptors in these species. caymanchem.com The partial saturation in 1,10-dihydronootkatone often results in retained but reduced activity, while the complete saturation in tetrahydronootkatone typically leads to a significant loss of insecticidal efficacy, even as repellency may be maintained or enhanced in some cases. lsu.eduacs.org

Table 2: Comparative Activity Profile Against Formosan Subterranean Termites (C. formosanus)

| Compound | Key Structural Feature | Acute Toxicity Trend | Repellency Threshold |

|---|---|---|---|

| Nootkatone | Two double bonds (C1=C10, C11=C12) | Baseline | 50 ppm |

| 1,10-Dihydronootkatone | One double bond (C11=C12) | Increased | 12.5 ppm |

| Tetrahydronootkatone | No double bonds (fully saturated) | Highest | 12.5 ppm |

Data compiled from Ibrahim et al. (2004). lsu.eduoup.comresearchgate.net

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational modeling and molecular docking have become valuable tools for understanding the SAR of nootkatone and its derivatives at a molecular level. researchgate.netcbd.int These methods help visualize how these compounds interact with specific protein targets, providing a rationale for their observed biological activities. nih.govplos.org

The primary mode of action for nootkatone's insecticidal effects is believed to be the modulation of octopamine (B1677172) receptors, which are G-protein coupled receptors (GPCRs) in invertebrates analogous to adrenergic receptors in vertebrates. researchgate.netresearchgate.net Nootkatone acts as an agonist on these receptors, leading to a lethal cascade of hyperactivity in sensitive arthropods. globalresearchonline.net

Mechanism of Action Research in Biological Systems Non Human / Molecular Level

Investigations into Neurological Targets in Arthropods

The primary focus of mechanistic research has been on the nervous systems of insects, as the compound's repellent and toxic effects suggest a neurotoxic mode of action.

Studies have explored whether 1,10-dihydronootkatone or its parent compounds act by inhibiting acetylcholinesterase (AChE), a key enzyme in the insect nervous system and a common target for insecticides like organophosphates and carbamates. However, research on the parent compound, nootkatone (B190431), showed that it did not inhibit the AChE enzyme in several arthropod models. iastate.edu Similarly, a study using Anopheles gambiae with known resistance mutations confirmed that nootkatone did not share a mode of action with AChE inhibitors. iastate.edu This evidence suggests that AChE inhibition is not the primary mechanism of toxicity for nootkatone and its derivatives. iastate.edu

A more widely proposed mechanism of action for essential oil components, including derivatives of nootkatone, is the disruption of the octopaminergic system in insects. academicjournals.orgpageplace.de Octopamine (B1677172) is a critical neurotransmitter, neuromodulator, and neurohormone in invertebrates that is involved in regulating numerous physiological and behavioral processes. The octopaminergic system represents a key target for insect control because it is largely absent in vertebrates, offering a degree of selective toxicity. academicjournals.orgccsenet.org Many essential oil compounds have been shown to act on this system. academicjournals.orglac-bac.gc.ca For instance, other essential oil components like eugenol (B1671780) have been demonstrated to mimic octopamine, leading to an increase in intracellular calcium levels via octopamine receptors. pageplace.deccsenet.org While direct experimental evidence specifically linking 1,10-dihydronootkatone to octopamine receptor modulation is still developing, its structural relationship to nootkatone and its classification with other bioactive essential oil compounds strongly point to this as a probable mechanism. academicjournals.orgpageplace.de

Acetylcholinesterase (AChE) Activity Modulation

Elucidation of Cellular and Molecular Pathways Affected

The interaction of 1,10-dihydronootkatone at the molecular level triggers broader cellular consequences. The compound is classified as a sesquiterpenoid, a class of molecules involved in lipid and lipid-like molecular processes. Its biochemical profile suggests a role in lipid metabolism and transport. The most significant pathway affected in arthropods appears to be the octopamine-mediated cell signaling cascade. academicjournals.orgccsenet.org Disruption of this pathway can lead to a total breakdown of the nervous system. academicjournals.org Furthermore, the lasting behavioral changes observed in termites, such as abnormal feeding and digging even after removal from exposure, suggest that the compound induces persistent alterations at a cellular or molecular level. nih.govlsu.eduresearchgate.net

Analysis of Behavioral Modulating Effects at a Mechanistic Level

At a mechanistic level, the molecular interactions of 1,10-dihydronootkatone manifest as significant behavioral modulation in arthropods, particularly termites. nih.gov Research has demonstrated that the compound acts as a potent repellent and toxicant. acs.orgresearchgate.net

Studies on the Formosan subterranean termite (Coptotermes formosanus) revealed that 1,10-dihydronootkatone has a significantly lower repellency threshold than its parent compound, nootkatone. nih.govlsu.edu While nootkatone required a concentration of 50 ppm to become significantly repellent, 1,10-dihydronootkatone achieved the same effect at just 12.5 ppm. nih.govlsu.edu This increased potency is linked to the hydrogenation of the molecule. acs.org

The compound also induces lasting behavioral modifications. nih.gov Termites exposed to sand treated with nootkatones and then moved to an untreated environment continued to show significantly reduced feeding activity. nih.govlsu.edu This indicates that the compound's effect is not merely irritant or transient but involves a more persistent physiological or neurological impact. nih.gov

Analytical and Characterization Methodologies in Academic Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for separating 1,10-dihydronootkatone from complex mixtures and preparing it for further analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 1,10-dihydronootkatone. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

This technique has been successfully employed to confirm the identity and purity of 1,10-dihydronootkatone. google.comgoogleapis.com For instance, purified samples of 1,10-dihydronootkatone have been analyzed by GC-MS to confirm a purity of greater than 97%. google.comlsu.edu The identity of synthesized 1,10-dihydronootkatone was also confirmed using GC-MS analysis. google.com The NIST Chemistry WebBook provides gas chromatography data for 1,10-dihydronootkatone, including retention indices on different types of columns, which are crucial for its identification in complex mixtures. nist.gov

GC-MS is also instrumental in analyzing essential oils and other natural extracts to identify the presence of 1,10-dihydronootkatone alongside other volatile compounds. globalresearchonline.netperfumerflavorist.comcolostate.edu For example, it has been used to identify 1,10-dihydronootkatone in orange essence oil and grapefruit peel extracts. globalresearchonline.netcolostate.edu

Table 1: GC Retention Indices for 1,10-Dihydronootkatone

| Column Type | Temperature Program | Retention Index |

|---|---|---|

| Non-polar | Temperature ramp | 1761, 1766 |

| Non-polar | Custom | 1766 |

Data sourced from the NIST Chemistry WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of 1,10-dihydronootkatone, particularly for quantitative purposes. google.com In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). The separation of components is based on their differential partitioning between the mobile and stationary phases.

While specific HPLC methods for the quantitative analysis of 1,10-dihydronootkatone are not extensively detailed in the provided search results, the technique is mentioned as a standard method for isolating and purifying related compounds like nootkatone (B190431), suggesting its applicability to 1,10-dihydronootkatone. google.com For instance, a study on the biotransformation of nootkatone used HPLC to determine the ratio of stereoisomeric products. scispace.com Another study developed a rapid UHPLC-MS/MS method for the simultaneous identification and quantification of various compounds, including nootkatone, in grapefruit essential oils, showcasing the power of liquid chromatography for quantitative analysis. acs.org Given the structural similarity, similar HPLC or UHPLC methods could be readily adapted for the quantitative analysis of 1,10-dihydronootkatone.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 1,10-dihydronootkatone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,10-dihydronootkatone. hyphadiscovery.com ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons.

The ¹H NMR spectrum of 1,10-dihydronootkatone has been reported, and the data is consistent with its proposed structure. google.com The identity of a synthesized sample of 1,10-dihydronootkatone was confirmed by comparing its ¹H NMR spectrum to that of a commercially available sample. google.com

Table 2: ¹H NMR Spectral Data for 1,10-Dihydronootkatone

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 4.69 | m | 2H | =CH₂ |

| 2.23-2.15 | m | 5H | - |

| 1.82-1.72 | m | 2H | - |

| 1.71 | s | 3H | -CH₃ |

| 1.69-1.12 | m | 6H | - |

| 0.94 | s | 3H | -CH₃ |

Data obtained in CDCl₃ at 250 MHz. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of infrared radiation versus its frequency (or wavenumber).

The presence of a ketone functional group in 1,10-dihydronootkatone would be expected to show a strong absorption band in the region of 1700-1725 cm⁻¹. While specific IR spectral data for 1,10-dihydronootkatone is mentioned as being available, the actual spectrum or absorption values are not detailed in the provided search results. fao.org However, IR spectroscopy is a standard technique used in conjunction with NMR and mass spectrometry to confirm the structure of synthesized compounds. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a pivotal analytical technique for the identification and structural elucidation of 1,10-Dihydronootkatone. In academic research, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to analyze this compound. lsu.edugoogle.com The process involves separating the compound from a mixture using gas chromatography, followed by ionization and detection of the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. For 1,10-Dihydronootkatone, which has a molecular weight of 220.35 g/mol , the mass spectrum would show a molecular ion peak corresponding to this mass. nih.gov The fragmentation pattern would reveal characteristic losses of functional groups, aiding in its definitive identification. Researchers compare the obtained mass spectra with those in established libraries like NIST and Wiley7.0 or with published data to confirm the compound's identity. nih.govnih.gov

In studies involving the purification of 1,10-Dihydronootkatone, GC-MS is used to confirm the purity of the isolated compound, often achieving greater than 97% purity. lsu.edugoogle.com High-resolution mass spectrometry (HRMS) can also be utilized to determine the elemental composition of the molecule with high accuracy, further corroborating its structure. nih.gov

Table 1: GC-MS Data for the Analysis of 1,10-Dihydronootkatone and Related Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|

| 1,10-Dihydronootkatone | Varies with column and conditions | 220 [M+], other fragments not specified | nih.govcore.ac.uk |

| Nootkatone | 290-310 | 218 [M+], 175.1, 161.1, 147.1, 121.1, 108.1, 91.1, 77.1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Approaches in Complex Matrix Research

The analysis of 1,10-Dihydronootkatone in complex matrices, such as fermentation broths, plant extracts, and biological samples, presents significant challenges due to the presence of numerous interfering compounds. nih.govcore.ac.uk Advanced analytical approaches are therefore necessary to achieve accurate quantification and characterization.

High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the separation and purification of nootkatone from the fermentation broth of Yarrowia lipolytica. nih.gov This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby minimizing sample adsorption and degradation. The selection of a suitable two-phase solvent system is critical for effective separation. nih.gov

In a study on the extraction of compounds from Tetraclinis articulata, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and GC-MS were used for the quantitative and qualitative analysis of extracts. core.ac.uk For complex mixtures like plant extracts, a temperature gradient is often applied during the GC run to ensure the separation of a wide range of volatile and semi-volatile compounds. core.ac.uk

For research involving biological samples, such as in pharmacokinetic studies, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool. oup.com This method offers high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the target analyte and its metabolites in complex biological fluids.

Furthermore, when dealing with intricate natural product extracts, a combination of chromatographic and spectroscopic techniques is often required. This can include initial fractionation by methods like column chromatography, followed by analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to fully elucidate the structures of the compounds present. nih.govmdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,10-Dihydronootkatone |

| Nootkatone |

| Tetrahydronootkatone |

| Valencene (B1682129) |

| a-Pinene |

| Linalool acetate |

| Caryophyllene oxide |

| Alloaromadendrene |

| a-Terpinene |

| trans-Isolimonene |

| Abietic acid |

| 14-Hydroxy-a-muurolene |

| Spathulenol |

| Intermedeol |

| Callicarpenal |

| Isonootkatone |

| 11,12-Dihydronootkatone |

| Nootkatol (B1220673) |

| Tetrahydrovalencene |

| Geraniol |

| Nerol |

| Limonene |

| Terpinene |

| a-Terpineol |

| Pinene |

| Linalool |

| β-Nootkatol |

| Thiazole |

| Iodine |

| Dimethyl sulfoxide |

| Selenium dioxide |

| m-Chloroperbenzoic acid |

| Trimethylsilyl trifluoromethanesulfonate |

| Ytterbium(III) triflate |

| Formaldehyde |

| Isoxazoline |

| Nopinone |

| 5-Methyl-3-ethoxy-2-cyclohexenone |

| Nepetalactone |

| Dihydro-nepetalactone |

| Thyme oil |

| Thymol |

| Anethole |

| Eugenol (B1671780) |

| Citronellal |

| Citronellol |

| Citronellyl |

| Eucalyptol |

| 1,8-Cineole |

| p-Cymene |

| γ-Terpinene |

| Globulol |

| Terpinen-4-ol |

| Iso-carveol |

| β-Pinene |

| Rotenone |

| Nicotine |

| Pyrethrum |

| Borax |

Formulation and Delivery System Research for Specific Applications

Encapsulation Technologies for Compound Stability and Controlled Release

Encapsulation is a key strategy being explored to enhance the efficacy of sesquiterpenoids like 1,10-dihydronootkatone. This process involves entrapping the active compound within a protective shell material, which can improve stability, reduce volatility, and allow for a controlled or sustained release over time. academicjournals.orgjustia.com While much of the specific research has focused on the parent compound, nootkatone (B190431), the findings are directly relevant to improving formulations of its derivatives.

The primary goals of encapsulation for these compounds are:

Protection: Shielding the active molecule from environmental factors like UV light and oxidation that can cause degradation. globalresearchonline.net

Reduced Volatility: Minimizing the loss of the compound due to evaporation, thereby extending its residual activity. oup.com

Controlled Release: Modulating the release of the active ingredient to maintain an effective concentration at a target site for a longer duration. justia.comgoogle.com

Core-shell encapsulation, where the active ingredient forms a core surrounded by a polymeric shell, is a common approach. justia.com Research on nootkatone has demonstrated the effectiveness of lignin-based encapsulation, which significantly reduces losses from volatility and improves photostability. oup.com Such technologies could be adapted for 1,10-dihydronootkatone to create more robust and long-lasting products for pest control. globalresearchonline.net The development of encapsulated formulations is seen as a crucial step to reduce losses from environmental exposure and prolong the chemical's activity. oup.com

Research into Optimal Delivery Formulations for Biopesticide Applications

Studies have investigated the efficacy of 1,10-dihydronootkatone as a biopesticide, particularly as a repellent and toxicant against termites. google.comresearchgate.net Research indicates that the saturation level of the nootkatone molecule plays a role in its biological activity, with derivatives like 1,10-dihydronootkatone showing enhanced performance in some cases. globalresearchonline.netresearchgate.net

In laboratory repellency assays against the Formosan subterranean termite (Coptotermes formosanus), 1,10-dihydronootkatone demonstrated significantly higher efficacy than its parent compound. nih.govlsu.edu The threshold concentration required for significant repellency was found to be four times lower for 1,10-dihydronootkatone compared to nootkatone. nih.govlsu.edu

Table 1: Comparative Repellency of Nootkatone Derivatives Against C. formosanus

| Compound | Repellency Threshold (ppm) |

|---|---|

| Nootkatone | 50 ppm |

| 1,10-Dihydronootkatone | 12.5 ppm |

| Tetrahydronootkatone | 12.5 ppm |

Data sourced from Ibrahim, S. A., et al. (2004). nih.govlsu.edu

For practical application, potential formulations include solutions or vapors used to treat materials such as wood, paper, and mulch to protect them from arthropod pests. google.com Patent literature describes delivery systems such as liquid carriers for spray applications, which could contain alcohol, water, or oils to create a solution for dispersal. google.com Sand barrier assays have also been used to test the effectiveness of these compounds, where a concentration of 100 ppm of 1,10-dihydronootkatone significantly reduced termite survival and activity. nih.govlsu.edu

Studies on Photostability and Environmental Persistence of Formulations

A significant challenge for the field application of natural compounds like 1,10-dihydronootkatone is their persistence in the environment. Volatility and susceptibility to photodegradation can lead to a short residual activity, limiting their effectiveness. oup.com Formulation research directly addresses these issues, with studies on nootkatone providing valuable insights.

Research comparing an emulsifiable nootkatone formulation with a lignin-encapsulated one demonstrated a dramatic improvement in stability. oup.com When exposed to a xenon light source to simulate sunlight, the encapsulated formulation showed significantly greater retention of the active ingredient. oup.com

After one hour of light exposure, the encapsulated formulation retained 92% of its nootkatone content. oup.com

In contrast, the emulsifiable formulation retained only 26% of its nootkatone content in the same period. oup.com

After three hours of exposure, the encapsulated formulation still retained 63% of the original nootkatone concentration, while the emulsifiable formulation retained only 12%. oup.com

Table 2: Photostability of Nootkatone Formulations Under Simulated Sunlight

| Formulation Type | Nootkatone Retention (1 Hour) | Nootkatone Retention (3 Hours) |

|---|---|---|

| Emulsifiable | 26% | 12% |

| Lignin-Encapsulated | 92% | 63% |

Data sourced from Behle, R. W., et al. (2011). oup.com

Furthermore, encapsulation was shown to reduce volatile losses. In a closed system over 24 hours, traps collected 40% of the nootkatone applied as an emulsifiable formulation, compared to only 15% from the encapsulated version. oup.com While these specific studies were performed on nootkatone, the results highlight the critical role that formulation technologies like encapsulation play in improving the environmental persistence and stability of this class of compounds, which is directly applicable to the development of effective 1,10-dihydronootkatone products. oup.com

Ecological and Environmental Impact Research Non Human

Selectivity Studies on Non-Target Organisms (e.g., beneficial insects, pollinators)

The ideal pesticide demonstrates high toxicity to target pests while exhibiting minimal impact on non-target species, including beneficial insects and crucial pollinators. Research into the selectivity of 1,10-Dihydronootkatone is ongoing, with much of the current understanding extrapolated from studies on its parent compound, nootkatone (B190431).

Essential oil-based pesticides are generally considered to have a higher specificity that favors beneficial insects due to their rapid degradation and co-evolution with plant-insect interactions. academicjournals.orgjbino.com The mode of action for many of these compounds, including nootkatone, often involves targeting the octopaminergic system in insects, a neurological pathway that is absent in vertebrates, which contributes to their selectivity. academicjournals.org

While direct studies on the toxicity of 1,10-Dihydronootkatone to pollinators like bees and other beneficial insects are limited, the U.S. Environmental Protection Agency (EPA) has classified the parent compound, nootkatone, as practically non-toxic to bees. nih.gov It is also considered to have a low impact on other non-target insects such as butterflies. researchgate.net Patents for 1,10-Dihydronootkatone describe it as non-toxic to humans and other mammals and environmentally safe. google.com

Research has demonstrated that 1,10-Dihydronootkatone and its related compounds are highly effective against specific target pests. For instance, it is a more potent repellent and toxicant against Formosan subterranean termites (Coptotermes formosanus) than nootkatone. researchgate.netlsu.edu This targeted efficacy is a desirable trait for a reduced-risk pesticide.

Table 1: Comparative Repellency of Nootkatone and its Derivatives Against Formosan Subterranean Termites

| Compound | Threshold for Significant Repellency (ppm) |

| Nootkatone | 50 |

| 1,10-Dihydronootkatone | 12.5 |

| Tetrahydronootkatone | 12.5 |

| Data sourced from Ibrahim et al. (2004) lsu.edu |

This table illustrates that 1,10-Dihydronootkatone is four times more repellent to this target pest than its parent compound, suggesting that lower concentrations can be used, potentially reducing the risk to any non-target organisms in the application area.

Environmental Degradation and Fate in Various Media

A key advantage of botanical insecticides is their typically low persistence in the environment, which minimizes long-term contamination of soil and water. globalresearchonline.net While specific degradation pathways for 1,10-Dihydronootkatone have not been extensively detailed in scientific literature, its environmental fate can be inferred from the behavior of nootkatone.

Nootkatone is known to be volatile and degrades rapidly. globalresearchonline.net When released into the atmosphere, it is broken down by photochemically-produced hydroxyl radicals, ozone, and nitrate (B79036) radicals, with estimated atmospheric half-lives of just a few hours. nih.gov Due to its volatility, it does not tend to persist in soil or contaminate groundwater. researchgate.net

A safety data sheet for dihydronootkatone (B12773269) indicates that the product is not considered harmful to aquatic organisms or expected to cause long-term adverse effects in the environment. synerzine.com The compound is also very slightly soluble in water, which may limit its mobility in aquatic systems. nih.gov

The relatively short residual activity of these compounds can be a drawback for pest control efficacy. To counteract this, research has focused on formulation technologies, such as lignin (B12514952) encapsulation, to slow the volatility and degradation of nootkatone, thereby extending its protective capabilities against pests like ticks. oup.comresearchgate.net This technology could presumably be applied to 1,10-Dihydronootkatone to enhance its persistence in a controlled manner.

Table 2: Estimated Environmental Fate Properties of Nootkatone

| Property | Value/Estimate | Environmental Compartment | Implication |

| Vapor Pressure | 0.003 mm Hg at 25°C | Air | Exists solely as a vapor. nih.gov |

| Atmospheric Half-Life (vs. OH radicals) | 2.6 hours | Air | Rapid degradation. nih.gov |

| Atmospheric Half-Life (vs. Ozone) | 12 hours | Air | Rapid degradation. nih.gov |

| Soil Adsorption Coefficient (Koc) | 2210 | Soil | Slight mobility. nih.gov |

| Henry's Law Constant | 1.4 x 10⁻⁴ atm-m³/mole | Soil/Water | Volatilization is an important fate process. nih.gov |

| Data for the parent compound nootkatone, sourced from PubChem. nih.gov |

Role of 1,10-Dihydronootkatone in Integrated Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Pesticides are used only after monitoring indicates they are needed and are selected to minimize risks to human health, beneficial and non-target organisms, and the environment.

1,10-Dihydronootkatone is a strong candidate for inclusion in IPM programs due to its favorable characteristics. academicjournals.org Its high efficacy against specific, economically significant pests like the Formosan subterranean termite, combined with its presumed low toxicity to non-target organisms and rapid environmental degradation, aligns perfectly with the principles of IPM. jbino.comlsu.edu

The primary role for 1,10-Dihydronootkatone in an IPM strategy is as a repellent and toxicant for barrier treatments. researchgate.netlsu.edu Studies have shown its effectiveness in sand barriers, where it significantly reduces termite survival, tunneling, and food consumption at concentrations of 100 ppm. lsu.edu Its repellent properties are even more pronounced, with significant repellency observed at just 12.5 ppm. lsu.edu

Potential IPM applications for 1,10-Dihydronootkatone include:

Structural Protection: Treating soil around foundations to create a repellent barrier that prevents termites from infesting structures. google.com

Wood Preservation: Incorporating the compound into treatments for construction wood to protect it from termite attack. google.com

Landscape Mulch Treatment: Adding 1,10-Dihydronootkatone to landscape mulches to deter termites from approaching a structure's perimeter. google.com

The use of such natural product-based repellents can be integrated with other IPM tactics, such as monitoring with bait stations and managing moisture conditions around a property, to create a comprehensive and sustainable termite management program that reduces reliance on conventional synthetic pesticides. jbino.comlsu.edu

Table 3: Summary of Effects of 1,10-Dihydronootkatone on Formosan Subterranean Termites

| Bioassay Type | Concentration | Observed Effect | Reference |

| Repellency Assay | 12.5 ppm | Significant repellency | lsu.edu |

| Topical Application | Not significantly different from nootkatone or tetrahydronootkatone | Acute toxicity | lsu.edu |

| Sand Barrier Assay | 100 ppm (12-day exposure) | Reduced survival, tunneling, and food consumption | lsu.edu |

Future Research Directions and Emerging Paradigms

Development of Advanced Synthetic and Biosynthetic Methodologies

The production of 1,10-dihydronootkatone and related compounds is a key area for future research. While it can be derived from its parent compound, nootkatone (B190431), which is found in sources like grapefruit and Alaska yellow cedar, current extraction and synthesis methods can be costly and environmentally taxing. globalresearchonline.netresearchgate.net

Future efforts will likely focus on advanced synthetic strategies and biosynthetic approaches to create more efficient and sustainable production pipelines. This includes the use of biocatalysis, where enzymes are used to perform specific chemical transformations. For instance, engineered cytochrome P450 (CYP450) enzymes have shown promise in the conversion of valencene (B1682129) to nootkatone, a precursor to 1,10-dihydronootkatone. globalresearchonline.netgoogle.com Further research into optimizing these enzymatic processes and exploring novel microbial hosts could lead to commercially viable and environmentally friendly production methods. google.com Synthetic biology techniques, such as engineering the nootkatone biosynthesis pathway in plants like Artemisia annua or microorganisms like Saccharomyces cerevisiae, also present a green and cost-effective alternative to traditional chemical synthesis. globalresearchonline.netresearchgate.net

Exploration of Novel Biological Targets and Mechanisms

While research has indicated the potential of 1,10-dihydronootkatone as an insect repellent and antimicrobial agent, a deeper understanding of its biological targets and mechanisms of action is needed. ontosight.aiacs.org Future investigations will likely delve into the specific cellular and molecular pathways affected by this compound.

Studies on its parent compound, nootkatone, have revealed a range of bioactivities, including anti-inflammatory and antibacterial properties. ontosight.aiglobalresearchonline.net It is plausible that 1,10-dihydronootkatone may exhibit similar or even enhanced activities. Research could focus on its interaction with specific receptors, enzymes, or signaling pathways in various organisms. For example, in insects, understanding how it interacts with the octopaminergic system, a key target for some natural insecticides, could lead to the development of more effective pest control agents. academicjournals.org Furthermore, its potential therapeutic applications in human health warrant exploration, building on the known properties of related sesquiterpenes. ontosight.ai

Investigation of Synergistic Effects with Other Natural Products

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for natural products. academicjournals.org Future studies should investigate the synergistic potential of 1,10-dihydronootkatone when combined with other natural compounds.

For instance, combining it with other essential oils or their components could lead to more potent and broad-spectrum insect repellents or antimicrobial formulations. academicjournals.org Research has shown that mixtures of monoterpenes can have synergistic effects on insect mortality. academicjournals.org Investigating these combinations could lead to the development of novel and effective products for pest management. academicjournals.org Additionally, exploring synergies with existing drugs could open up new avenues for therapeutic applications, a strategy that has been successfully employed with other natural products. researchgate.netnih.gov

Development of Sustainable Production Methods and Technologies

The high cost and environmental concerns associated with traditional methods of obtaining nootkatone highlight the need for sustainable production technologies for its derivatives like 1,10-dihydronootkatone. globalresearchonline.net Future research will be critical in developing commercially feasible and environmentally friendly methods.

Biotechnological approaches, such as fermentation using engineered microorganisms, offer a promising alternative. google.comgoogle.com By harnessing the metabolic pathways of yeast or bacteria, it is possible to produce these compounds from simple sugars in a controlled and sustainable manner. globalresearchonline.netgoogle.com Further optimization of host strains, fermentation conditions, and downstream processing will be key to making this technology economically viable on an industrial scale. google.com These "green chemistry" approaches not only reduce the reliance on petrochemical-based synthesis but also minimize the environmental footprint of production. researchgate.net

Application of Artificial Intelligence and Machine Learning in SAR and Drug Discovery (Conceptual)

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. In the context of 1,10-dihydronootkatone, these computational tools can be conceptually applied to accelerate research into its structure-activity relationships (SAR).

By analyzing large datasets of related compounds and their biological activities, ML models can predict the activity of new derivatives and identify key structural features responsible for their effects. researchgate.net This can guide the synthesis of more potent and selective compounds, saving time and resources in the laboratory. For example, quantitative structure-activity relationship (QSAR) models have already been used to identify important molecular properties for the repellency of sesquiterpenes. researchgate.net Applying these advanced computational methods to 1,10-dihydronootkatone and its analogs could rapidly advance our understanding of its potential as a therapeutic agent or biopesticide.

Expansion into New Areas of Non-Human Biological Research (e.g., plant protection, animal health)

The biological activities of 1,10-dihydronootkatone suggest its potential for applications beyond human health, particularly in plant protection and animal health.

In agriculture, its insect-repellent properties could be harnessed to develop natural pesticides for managing crop pests. globalresearchonline.netacademicjournals.org Research has already demonstrated the insecticidal properties of nootkatone and its derivatives against various agricultural and household pests. globalresearchonline.netresearchgate.net Further studies are needed to evaluate the efficacy and safety of 1,10-dihydronootkatone for specific applications in plant protection.

In the realm of animal health, it could be used to develop repellents against ectoparasites like ticks and fleas, which are vectors for numerous diseases in livestock and companion animals. google.comtandfonline.com The development of formulations such as sprays, lotions, or soaps containing nootkatone derivatives is already being explored for this purpose. google.com Continued research in this area could provide safer and more natural alternatives to synthetic pesticides currently used in animal care. nih.gov

Q & A

Q. What experimental models are validated for assessing 1,10-dihydronootkatone’s bioactivity against termites?

Methodological Answer: Use topical application assays to measure acute toxicity (e.g., LD₅₀ values) and sand barrier tests to evaluate long-term behavioral effects (e.g., survival, feeding, tunneling). Repellency can be quantified via threshold concentration tests in dual-choice arenas . Standardize protocols across termite colonies to minimize variability, as toxicity differences were colony-dependent in studies .

Q. How do structural modifications of nootkatone derivatives alter their pesticidal efficacy?

Methodological Answer: Compare toxicity profiles of 1,10-dihydronootkatone, tetrahydronootkatone, and nootkatone using in vivo assays. Increased molecular saturation (e.g., reducing double bonds) enhances toxicity by >10–20%, likely due to improved interaction with termite receptors. Monitor post-exposure behaviors (e.g., abnormal feeding) to assess latent effects .

Q. What physicochemical properties of 1,10-dihydronootkatone influence its environmental stability?

Methodological Answer: Measure water solubility, vapor pressure, and octanol-water partition coefficients (log P) to predict bioavailability. Reduced volatility in saturated derivatives like 1,10-dihydronootkatone may prolong residual activity in sand barriers, as observed in 12-day exposure trials .

Advanced Research Questions

Q. How can enantioselective synthesis optimize the bioactivity of 1,10-dihydronootkatone derivatives?

Methodological Answer: Employ asymmetric hydrogenation to control stereochemistry at the fused ring junction. Validate enantiomeric purity via chiral HPLC or X-ray crystallography, as conformational differences (cis- vs. trans-fused isomers) significantly impact toxicity .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemical configuration of 1,10-dihydronootkatone analogs?

Methodological Answer: Use NOESY NMR to analyze spatial proton-proton interactions and single-crystal X-ray diffraction for absolute configuration determination. These methods clarify structural ambiguities critical for structure-activity relationship (SAR) studies .

Q. How do sublethal concentrations of 1,10-dihydronootkatone induce long-term behavioral disruptions in termites?

Methodological Answer: Expose termites to 50–75 ppm doses in sand barriers for 12 days, then transfer to untreated environments. Quantify delayed effects (e.g., 95.4% reduced feeding at 15 days post-exposure) via motion-tracking software and mass loss assays in cellulose substrates .

Q. What statistical approaches reconcile colony-specific discrepancies in toxicity data for 1,10-dihydronootkatone?

Methodological Answer: Apply mixed-effects models to account for colony variability as a random effect. Include covariates like termite weight and caste ratio. Replicate experiments across ≥3 colonies to validate generalizability .

Data Analysis & Reproducibility

Q. How should researchers design dose-response experiments to capture sublethal effects?

Methodological Answer: Use a logarithmic concentration range (e.g., 10–100 ppm) with ≥5 dose levels. Measure both mortality (probit analysis) and sublethal endpoints (e.g., feeding inhibition, locomotion defects). Include solvent-only controls to distinguish treatment effects from handling stress .

Q. What validation criteria ensure the reliability of behavioral data in 1,10-dihydronootkatone studies?

Methodological Answer: Calibrate video-tracking systems using sham-treated termites. Report inter-observer reliability scores for manual behavior scoring. Archive raw data (e.g., movement trajectories) in open repositories for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.